molecular formula C13H13N3 B13521601 1,2,3,4-Tetrahydro-6-(5-pyrimidinyl)isoquinoline

1,2,3,4-Tetrahydro-6-(5-pyrimidinyl)isoquinoline

Cat. No.: B13521601
M. Wt: 211.26 g/mol
InChI Key: UBUNYRUIOLSLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-6-(5-pyrimidinyl)isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a significant group of alkaloids found in various natural products and synthetic compounds. This particular compound features a pyrimidine ring fused to the isoquinoline structure, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-6-(5-pyrimidinyl)isoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. For this compound, a pyrimidine-substituted aldehyde or ketone would be used.

Another method involves the cyclization of a suitable precursor, such as a pyrimidine-substituted phenylethylamine, under acidic or basic conditions. This cyclization can be facilitated by heating or using a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6-(5-pyrimidinyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various dihydroisoquinoline compounds.

Scientific Research Applications

1,2,3,4-Tetrahydro-6-(5-pyrimidinyl)isoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving isoquinoline alkaloids.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-(5-pyrimidinyl)isoquinoline depends on its specific biological target. In general, isoquinoline derivatives can interact with various enzymes and receptors, modulating their activity. For example, they might inhibit enzymes involved in neurotransmitter degradation or bind to receptors in the central nervous system, affecting signal transduction pathways.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-6-(5-pyrimidinyl)isoquinoline can be compared to other isoquinoline derivatives, such as:

    1,2,3,4-Tetrahydroisoquinoline: Lacks the pyrimidine ring, which can result in different biological activities and chemical reactivity.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups that can influence its pharmacological properties.

    5-Bromo-1,2,3,4-tetrahydroisoquinoline:

The uniqueness of this compound lies in the presence of the pyrimidine ring, which can confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

6-pyrimidin-5-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H13N3/c1-2-12-6-14-4-3-11(12)5-10(1)13-7-15-9-16-8-13/h1-2,5,7-9,14H,3-4,6H2

InChI Key

UBUNYRUIOLSLMY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C3=CN=CN=C3

Origin of Product

United States

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